
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H28N6O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diversity-Oriented Synthesis and Biological Screening
Compounds bearing pyrazole and triazole motifs have been synthesized through innovative chemical routes, demonstrating the potential for creating diverse chemical libraries for screening against biological targets. For instance, a study by Zaware et al. (2011) presented the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry, highlighting the structural diversity achievable for potential biological screening (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Antiviral Activity
Compounds similar in structure have shown promising antiviral properties. Attaby et al. (2006) synthesized derivatives with potential antiviral activity against HSV1 and HAV-MBB, demonstrating the medicinal chemistry applications of such molecules (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Synthesis and Properties Exploration
Research by Fedotov et al. (2022) on the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles reveals the chemical versatility and potential biological relevance of these compounds, suggesting a broad scope for scientific exploration (Fedotov, Hotsulia, & Panasenko, 2022).
Chemical Characterization and Synthesis Methodologies
The work by Mabkhot, Al-Majid, and Alamary (2011) on new diheteroaryl thienothiophene derivatives through synthesis and chemical characterization opens avenues for the development of novel compounds with potential applications in materials science and pharmacology (Mabkhot, Al-Majid, & Alamary, 2011).
Antitubercular Agents
Compounds incorporating pyrazole and pyridine derivatives have been investigated for their anti-tubercular properties. Maurya et al. (2013) synthesized various derivatives showing significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these molecules (Maurya, Verma, Alam, Pandey, Pathak, Sharma, Srivastava, Negi, & Gupta, 2013).
Eigenschaften
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3S/c1-4-23-12-14(17(21-23)27-5-2)16-19-20-18(24(16)10-11-26-3)28-13-15(25)22-8-6-7-9-22/h12H,4-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJFDQQAKHCPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)
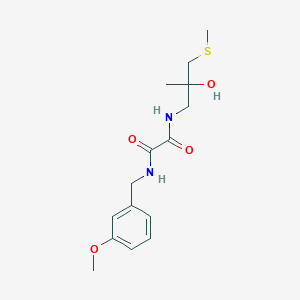
![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)
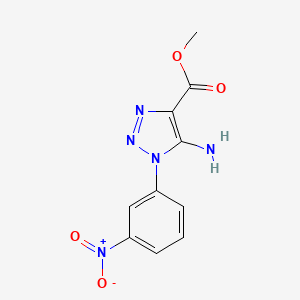

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)
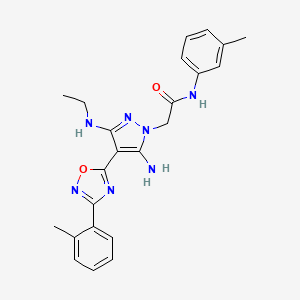
![2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile](/img/structure/B2931965.png)
![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2931968.png)
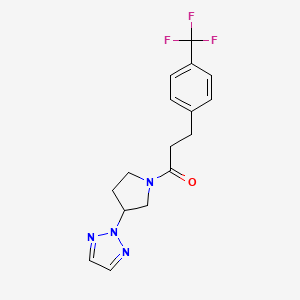
![1-Bromo-2-[(methylsulfanyl)methyl]benzene](/img/structure/B2931972.png)
![N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2931973.png)
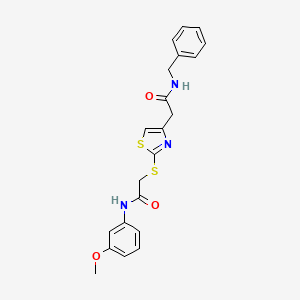
![N-(3-chloro-4-fluorophenyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2931976.png)